3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one
Description
Properties
IUPAC Name |
(3Z)-3-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2O3/c20-11-5-7-15(16(21)9-11)17-8-6-12(23-17)10-18-13-3-1-2-4-14(13)19(22)24-18/h1-10H/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAGAQFXOMWHNY-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one typically involves the condensation of 2-benzofuran-1(3H)-one with 5-(2,4-dichlorophenyl)-2-furaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: The presence of chlorophenyl groups allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one is . Its structure features a benzofuran moiety linked to a dichlorophenyl group via a furan ring, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives of 3-benzofurancarboxylic acid display activity against various Gram-positive and Gram-negative bacteria as well as fungi. In particular:
- Compounds derived from 3-benzofurancarboxylic acid demonstrated minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against Gram-positive bacteria .
- The compound this compound has been evaluated for its potential against Candida species, with promising antifungal activity noted .
Anticancer Properties
The anticancer potential of benzofuran derivatives has been a focal point in recent studies. For example:
- A study highlighted the synthesis of novel benzofurancarboxamides with significant cytotoxic effects on human cancer cell lines . The mechanisms of action are believed to involve apoptosis induction and cell cycle arrest.
- Specific derivatives have shown selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for further development .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds similar to this compound have been investigated for their anti-inflammatory properties:
Mechanism of Action
The mechanism of action of 3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The target compound shares a benzofuranone core with derivatives reported in , and 4.
Table 1: Structural and Physicochemical Comparison
- Heterocyclic Variations: Pyridinyl substituents () introduce nitrogen and fluorine atoms, altering electronic properties and molecular weight .
Biological Activity
The compound 3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₉H₁₃Cl₂O₃
- Molecular Weight : 356.21 g/mol
- CAS Number : Not specified in the search results but can be identified through chemical databases.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on benzofuran derivatives have shown their ability to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Lines Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7, HeLa | 15.6 | Apoptosis induction |
| Study B | A549 | 10.2 | Angiogenesis inhibition |
| Study C | PC-3 | 12.5 | Cell cycle arrest |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar benzofuran derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro . This could make them candidates for treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have indicated that benzofuran derivatives possess antimicrobial properties against various pathogens. For example, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Case Study 1: Anticancer Efficacy in Animal Models
In a study involving mice implanted with human cancer cells, administration of a compound structurally related to this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced cell proliferation rates.
Case Study 2: Anti-inflammatory Response
A study evaluated the anti-inflammatory effects of a related compound in a carrageenan-induced paw edema model in rats. Results showed a marked decrease in paw swelling after treatment, suggesting effective modulation of inflammatory pathways.
Research Findings
Recent literature emphasizes the need for further exploration into the pharmacological potential of this compound. Investigations into its mechanism of action at the molecular level are crucial for understanding how it interacts with biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
